molecular formula C12H16O3 B13180232 2-(5-Cyclohexylfuran-2-YL)acetic acid

2-(5-Cyclohexylfuran-2-YL)acetic acid

Cat. No.: B13180232
M. Wt: 208.25 g/mol
InChI Key: WUNBOPQZFUIWMA-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) and its Derivatives in Chemical Science

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a foundational structure in organic chemistry. ijabbr.comresearchgate.net Its derivatives are widespread in nature and have been the subject of extensive research, leading to the development of numerous synthetic compounds with significant applications. The inclusion of the furan nucleus is a key synthetic strategy in drug discovery, as it can enhance the biological activity of molecules. utripoli.edu.lyresearchgate.net

Furan derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antifungal properties. ijabbr.comutripoli.edu.ly This broad spectrum of activity has led to their use in medications for various conditions, such as bacterial infections, cancer, and inflammatory disorders. ijabbr.comutripoli.edu.ly The biological activity of furan-containing compounds can be significantly altered by even slight modifications to their substitution patterns, making them a versatile scaffold for medicinal chemists. utripoli.edu.ly The presence of the ether oxygen atom adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic properties of drug candidates. ijabbr.com

Table 1: Examples of Biologically Active Furan Derivatives

Compound Class Biological Activity Reference
3-Aryl-3-(furan-2-yl)propanoic acid derivatives Antibacterial utripoli.edu.lymdpi.com
2,4-disubstituted furan derivatives Antibacterial (effective against Proteus vulgaris and Escherichia coli) utripoli.edu.ly
Novel arylfuran derivatives Broad-spectrum antibacterial researchgate.net
Furan-2-carboxamides Antibiofilm nih.gov

Overview of Acetic Acid Derivatives in Organic Synthesis and Functional Applications

Acetic acid and its derivatives are fundamental building blocks in organic synthesis and are integral to a vast range of industrial and pharmaceutical applications. The acetic acid moiety, with its reactive carboxyl group, can be modified to form esters, amides, and other functional groups, creating a diverse library of chemical entities. wikipedia.org These derivatives serve as key intermediates, solvents, and reagents in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). wikipedia.org

In the pharmaceutical sector, acetic acid derivatives are crucial. For example, the well-known drug aspirin (B1665792) (acetylsalicylic acid) is a derivative of acetic acid. Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a phenylacetic acid or related structure. The versatility of the acetic acid group allows for fine-tuning of a molecule's properties, such as solubility, stability, and ability to interact with biological targets.

Rationale for Investigating 2-(5-Cyclohexylfuran-2-YL)acetic acid within Contemporary Research Paradigms

While specific research findings on this compound are not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the distinct properties of its structural components and research on analogous molecules. The compound combines three key structural features: a furan-2-yl acetic acid core, a cyclohexyl substituent, and a specific substitution pattern (at the 5-position of the furan ring).

The investigation into this molecule is driven by several factors:

Established Bioactivity of the Furan-Acetic Acid Scaffold: The furan-2-yl acetic acid framework is a known pharmacophore. Derivatives of this structure are explored for various therapeutic applications, particularly as antimicrobial and anti-inflammatory agents. utripoli.edu.lymdpi.com The acetic acid side chain provides a crucial acidic center that can interact with biological receptors.

Synergistic Potential and Novelty: The combination of the furan-acetic acid core with a cyclohexyl substituent presents a novel chemical entity. Researchers are often interested in exploring how such combinations might lead to new or enhanced biological activities. For instance, a recent study on novel cyclohexyl-furans, named Monaspins A and B, discovered potent antileukemic activity, demonstrating the potential of this specific combination. acs.org

Structure-Activity Relationship (SAR) Studies: The synthesis of this compound would be a logical step in a broader study of structure-activity relationships. By creating a series of compounds with different substituents at the 5-position of the furan ring, researchers can systematically probe how size, lipophilicity, and electronic properties affect biological activity. Research on closely related structures, such as 2-(5-cyclohexyl-1-benzofuran-2-yl)acetic acid derivatives, indicates an academic interest in understanding the impact of such substitutions. nih.govnih.gov

Table 2: Physicochemical Properties of Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Key Structural Features
(S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid C₆H₈O₄ 144.12 Saturated furan ring (lactone), acetic acid side chain
Cyclohexylacetic acid C₈H₁₄O₂ 142.19 Cyclohexyl ring directly attached to acetic acid

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(5-cyclohexylfuran-2-yl)acetic acid

InChI

InChI=1S/C12H16O3/c13-12(14)8-10-6-7-11(15-10)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,14)

InChI Key

WUNBOPQZFUIWMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(O2)CC(=O)O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of 2-(5-Cyclohexylfuran-2-YL)acetic acid, offering insights into its electronic structure, functional groups, and atomic arrangement.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Although a specific spectrum for this compound is not available, the expected chemical shifts can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclohexyl, furan (B31954), and acetic acid groups. The two protons on the furan ring would appear as doublets in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents. The methylene protons (-CH₂-) of the acetic acid group would likely appear as a singlet. The protons of the cyclohexyl ring would produce a complex set of overlapping multiplets in the aliphatic region. The acidic proton of the carboxyl group would be observed as a broad singlet, typically at a downfield chemical shift (e.g., >10 ppm) mdpi.com.

¹³C NMR: The carbon NMR spectrum would complement the proton data. Distinct signals are expected for the carboxyl carbon (~170-180 ppm), the carbons of the furan ring (~100-160 ppm), the methylene carbon of the acetic acid group, and the carbons of the cyclohexyl ring in the aliphatic region mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table is predictive and based on typical values for similar structural motifs.

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Acetic Acid-COOH>10 (broad s)~170-180
Acetic Acid-CH₂-~3.5-4.0 (s)~30-40
FuranC3-H, C4-H~6.0-7.5 (d)~105-120
FuranC2, C5-~150-160
Cyclohexyl-CH-Multiplet~35-45
Cyclohexyl-CH₂-Multiplets~25-35

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound (C₁₂H₁₆O₃) by providing a highly accurate mass measurement of its molecular ion mdpi.com. The nominal molecular weight is 208.25 g/mol .

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. Expected fragmentation pathways include the loss of the carboxylic acid moiety (•COOH) or a molecule of water (H₂O) from the molecular ion. Subsequent fragmentation would likely involve the cleavage of the cyclohexyl ring, leading to a series of fragment ions that could help confirm the structure nist.gov.

Table 2: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]⁺208Molecular Ion
[M-COOH]⁺163Loss of carboxyl group
[M-H₂O]⁺190Loss of water
C₈H₁₁⁺107Fragment from cyclohexyl ring cleavage

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. Absorptions for C-H stretching of the cyclohexyl and methylene groups would be observed just below 3000 cm⁻¹, while vibrations associated with the furan ring (C=C and C-O-C stretching) would appear in the fingerprint region (below 1600 cm⁻¹) mdpi.comnist.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The primary chromophore in this compound is the furan ring. Furan itself exhibits absorption maxima around 200-220 nm. The substitution on the furan ring in this compound would be expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure has been reported for this compound itself, studies on structurally similar compounds, such as 2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, reveal common solid-state packing motifs nih.gov. It is highly probable that in the crystalline state, the carboxylic acid groups of two separate molecules would form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds nih.gov. These dimers are a characteristic feature of carboxylic acids in the solid state.

Conformational Analysis of the Cyclohexyl and Furan Moieties

Cyclohexyl Moiety: To minimize angle and torsional strain, the cyclohexyl ring will adopt a chair conformation, which is its most stable arrangement wikipedia.orgpressbooks.pub. In a substituted cyclohexane, the substituent preferentially occupies an equatorial position to avoid steric repulsion with axial hydrogens, an effect known as 1,3-diaxial interaction pressbooks.pubsapub.org. Therefore, the bulky 5-(furan-2-yl)acetic acid group is expected to reside in the more stable equatorial position on the cyclohexyl ring nih.gov.

Furan Moiety: The furan ring is an aromatic, planar system. The primary conformational variable associated with it is the rotation around the single bond connecting the furan and cyclohexyl rings. The preferred rotational angle will be one that minimizes steric hindrance between the two ring systems.

Chiral Resolution and Stereochemical Investigations

The structure of this compound possesses a chiral center at the carbon of the cyclohexyl ring attached to the furan ring. Therefore, the compound can exist as a pair of enantiomers. To obtain enantiomerically pure forms, a process known as chiral resolution is necessary.

While no specific resolution has been documented for this compound, a common and effective method for resolving chiral carboxylic acids is through the formation of diastereomeric salts nih.gov. This involves reacting the racemic acid with a chiral, enantiomerically pure amine (a resolving agent). The resulting diastereomeric salts often have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the pure enantiomers of this compound nih.govmdpi.com. The success of this method depends on finding a suitable chiral resolving agent that provides well-differentiating diastereomers.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic makeup. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 2-(5-Cyclohexylfuran-2-YL)acetic acid, DFT is instrumental in determining its most stable three-dimensional structure (ground state geometry) and associated energy.

DFT calculations would be employed to optimize the molecular geometry, predicting key structural parameters. It is expected that such calculations would confirm the planarity of the furan (B31954) ring, a characteristic feature of this aromatic heterocycle. For the cyclohexyl substituent, the calculations would likely identify the "chair" conformation as the most energetically favorable arrangement, minimizing steric hindrance. nih.govresearchgate.net This prediction is consistent with experimental X-ray crystallography data for structurally similar benzofuran (B130515) derivatives, which also show a chair conformation for the cyclohexyl ring. nih.govresearchgate.net DFT methods are also used to calculate the energies of different isomers and conformers, providing insight into their relative stabilities. nih.gov For a closely related compound, 2-(5-methyl-1-benzofuran-3-yl) acetic acid, DFT has been successfully used to compute geometrical parameters for both its monomeric and dimeric forms. researchgate.net

Table 1: Predicted Structural Features from DFT

Molecular Fragment Predicted Geometry/Conformation Basis of Prediction
Furan Ring Essentially Planar Aromaticity of the heterocycle
Cyclohexyl Ring Chair Conformation Energy minimization, comparison with analogues nih.govresearchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer a higher level of theory compared to DFT and are often used to obtain highly accurate energies and properties.

Due to their significant computational cost, high-level ab initio calculations are typically performed on smaller molecules or fragments. In the context of this compound, these methods could be applied to model fragments like furan or the acetic acid side chain to provide benchmark data. researchgate.netresearchgate.net For instance, detailed ab initio studies on the oxidation of furan have been used to precisely calculate the energies of reactants, transition states, and products, providing a deep understanding of its reactivity. researchgate.net Such high-accuracy data can then be used to validate or calibrate more computationally efficient methods like DFT for application to the larger, complete molecule.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are crucial indicators of a molecule's reactivity.

The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. The LUMO, being the lowest energy empty orbital, indicates the molecule's capacity to act as an electrophile or electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, FMO analysis would predict that the electron-rich furan ring is the primary site for electrophilic attack. ic.ac.ukijabbr.com The HOMO is expected to be largely localized over the furan ring's π-system, while the LUMO would likely be distributed over the carboxylic acid group and the furan ring. This distribution helps identify the most probable sites for nucleophilic and electrophilic reactions.

Table 2: Conceptual FMO Parameters and Their Implications

Parameter Description Implication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital Higher energy indicates stronger nucleophilicity (electron-donating ability)
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Lower energy indicates stronger electrophilicity (electron-accepting ability)

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations excel at describing static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the full conformational landscape.

For a molecule with flexible components like this compound—specifically the rotatable bonds of the cyclohexyl ring and the acetic acid side chain—MD simulations are invaluable. chemrxiv.org These simulations can map the potential energy surface, revealing the different stable conformations (conformers) and the energy barriers for converting between them. By performing simulations in a simulated solvent environment (e.g., a box of water molecules), MD can capture how interactions with the solvent influence conformational preferences, which is crucial for understanding the molecule's behavior in a biological or chemical system. psu.edu For example, MD studies on furan-containing polymers have been used to understand how changes in the molecular backbone affect local ordering and flexibility. chemrxiv.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are routinely used to predict various spectroscopic properties, which can be crucial for interpreting experimental data and confirming molecular structures. DFT calculations are particularly effective for this purpose.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. globalresearchonline.netnih.gov By calculating the NMR spectra for different possible isomers or conformers, computational results can help assign experimental peaks and elucidate the correct structure. Studies on various furan derivatives have shown good agreement between DFT-predicted and experimental NMR data. globalresearchonline.netacs.orgresearchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the harmonic vibrational frequencies of a molecule. These calculated frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra. A comparison with experimental spectra aids in the assignment of vibrational modes to specific functional groups and motions within the molecule. For instance, calculations on furan and its derivatives have successfully characterized the C-C and C=C stretching vibrations within the ring. globalresearchonline.net

Table 3: Computationally Predicted Spectroscopic Data

Spectroscopy Type Computational Method Predicted Parameters Application
NMR DFT / GIAO Chemical Shifts (¹H, ¹³C), Coupling Constants Structure elucidation, peak assignment globalresearchonline.netacs.org
Infrared (IR) & Raman DFT Vibrational Frequencies, Intensities Assignment of functional group vibrations, comparison with experimental spectra globalresearchonline.net

Reaction Mechanism Elucidation using Theoretical Approaches

Theoretical calculations are a powerful tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify the lowest energy path from reactants to products.

This involves locating and characterizing the geometries and energies of all relevant species along the reaction coordinate, including intermediates and, most importantly, transition states. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. Theoretical studies have been used to elucidate complex reaction mechanisms involving furans, such as their oxidation, participation in Prins reactions, and role in Diels-Alder cycloadditions. researchgate.netresearchgate.netchemrxiv.orgmdpi.org For example, DFT and ab initio calculations have been used to investigate the formation of hydrogenated furans, determining the thermodynamic parameters and geometries of intermediates and transition states to identify the rate-controlling steps of the reaction. researchgate.net These approaches could similarly be applied to understand the synthesis or metabolic pathways involving this compound.

Transition State Analysis of Key Synthetic Steps

A transition state analysis is a computational method used to identify the highest energy point along a reaction coordinate, known as the transition state. Understanding this state is crucial for determining the feasibility and rate of a chemical reaction. A key synthetic route to furan derivatives is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.orgwikipedia.org Computational studies on the general mechanism of the Paal-Knorr synthesis exist, exploring the energy requirements and transition state structures for the cyclization step. researchgate.netrgmcet.edu.in

However, a specific computational analysis of the transition states involved in the synthesis of This compound has not been reported. Such a study would require:

Identification of the specific 1,4-dicarbonyl precursor to This compound .

Quantum mechanical calculations to model the reaction pathway from the precursor to the final furan product.

Calculation of the activation energy barriers for each step, which would reveal the rate-determining step of the synthesis.

Without published research, no data on the transition state geometries or activation energies for the synthesis of this specific compound can be provided.

Energetics of Potential Side Reactions

During the synthesis of furan-containing molecules, various side reactions can occur, reducing the yield of the desired product. One common side reaction is the acid-catalyzed ring opening of the furan moiety, particularly under harsh conditions. rsc.org Computational studies using methods like Density Functional Theory (DFT) have been employed to investigate the energy barriers for furan hydrogenation and ring opening on catalyst surfaces or in acidic media. rsc.orgrsc.org These studies help in predicting the conditions under which the furan ring remains stable.

For This compound , a theoretical investigation into the energetics of potential side reactions would involve:

Identifying plausible side products (e.g., from ring-opening, polymerization, or over-oxidation).

Calculating the thermodynamic and kinetic parameters for the formation of these side products compared to the desired product.

As no such studies have been published, there is no available data on the calculated energy profiles for potential side reactions during the formation of This compound .

Quantitative Structure-Activity Relationship (QSAR) Studies through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. researchgate.net These models are widely used in drug discovery and materials science to predict the properties of new molecules. QSAR studies have been conducted on various classes of furan and benzofuran derivatives to model activities such as vasodilation, antimicrobial effects, and corrosion inhibition. digitaloceanspaces.comnih.gov

A QSAR study involving This compound would typically require:

A dataset of structurally similar furan-2-yl-acetic acid derivatives with measured biological activity.

Calculation of a wide range of molecular descriptors (e.g., electronic, steric, topological) for each compound.

Development of a statistical model (e.g., using multiple linear regression) to create an equation linking the descriptors to the activity.

A search of the scientific literature found no QSAR studies that include This compound or a homologous series of 2-(5-alkylfuran-2-yl)acetic acids. Therefore, no QSAR models, relevant molecular descriptors, or predictive equations for this specific compound are available.

Chemical Reactivity and Derivatization Studies of 2 5 Cyclohexylfuran 2 Yl Acetic Acid

Reactions Involving the Furan (B31954) Nucleus

The furan ring in 2-(5-cyclohexylfuran-2-yl)acetic acid is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. This heightened reactivity is attributed to the oxygen heteroatom, which donates electron density to the ring. numberanalytics.comchemicalbook.com Electrophilic substitution reactions preferentially occur at the positions adjacent to the oxygen atom (alpha positions), which are the most electron-rich. chemicalbook.compearson.com In the case of this compound, the C5 position is occupied by a cyclohexyl group, leaving the C3 and C4 positions as potential sites for substitution, with a notable preference for the alpha-position (C5) if it were unsubstituted.

Electrophilic Aromatic Substitution Pathways

Mannich Reaction: The Mannich reaction is another key electrophilic substitution that introduces an aminomethyl group onto an active hydrogen-containing compound. Furan derivatives can undergo this reaction in the presence of formaldehyde (B43269) and a primary or secondary amine. mdpi.com For this compound, this reaction could potentially be used to introduce an aminomethyl substituent onto the furan nucleus, further functionalizing the molecule.

Friedel-Crafts Acylation: Friedel-Crafts acylation of furan with acetic anhydride (B1165640) is an industrially significant reaction. nih.gov This reaction typically requires a Lewis acid catalyst. For this compound, acylation would be expected to occur at an unsubstituted position on the furan ring, leading to the corresponding ketone.

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. frontiersin.org Although electron-withdrawing groups can decrease the reactivity of furans in these cycloadditions, derivatives of furoic acid have been shown to react with dienophiles like maleimide. nih.gov It is therefore conceivable that this compound or its esters could participate in [4+2] cycloaddition reactions, leading to the formation of bicyclic adducts.

Nucleophilic Additions and Ring Transformations

Direct nucleophilic attack on the unsubstituted furan ring is generally difficult due to its electron-rich character. However, the furan ring can be rendered susceptible to nucleophilic attack through activation. For instance, oxidation of the furan ring can lead to ring-opened products that are then susceptible to nucleophilic attack.

Oxidative and Reductive Reactions

Oxidation: The furan ring is sensitive to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Oxidative cleavage of furans is a well-established synthetic strategy. dntb.gov.ua For instance, the oxidation of furans containing a β-ketoester group at the 2-position by Mn(III)/Co(II) catalysts under an oxygen atmosphere results in oxidative ring-opening to produce 1,4-dicarbonyl compounds. researchgate.net The oxidation of 5-hydroxymethylfurfural (B1680220) to 2,5-furandicarboxylic acid is another example of the oxidative transformation of a furan derivative. researchgate.net It is plausible that strong oxidizing agents would lead to the degradation of the furan ring in this compound.

Reduction: The furan ring can be reduced to a tetrahydrofuran (B95107) ring via catalytic hydrogenation. This transformation is often carried out using catalysts such as palladium on carbon (Pd/C), Raney nickel, or rhodium. researchgate.net For example, the hydrogenation of furan and benzofuran (B130515) carboxylic acids has been achieved using a cinchonidine-modified 5 wt% Pd/Al2O3 catalyst. youtube.com Catalytic transfer hydrogenation, using hydrogen donors like alcohols, is another effective method for the reduction of furan derivatives. mdpi.comacs.orgresearchgate.net This method could be applied to this compound to produce the corresponding tetrahydrofuran derivative.

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical transformations, including the formation of esters and amides, as well as reduction to alcohols and aldehydes.

Esterification and Amidation Reactions

Esterification: Carboxylic acids readily undergo esterification with alcohols in the presence of an acid catalyst. The synthesis of cyclohexyl acetate (B1210297) from acetic acid and cyclohexanol (B46403) is a representative example. chemicalbook.comgoogle.comgoogle.com Similarly, this compound can be converted to its corresponding esters by reaction with various alcohols under acidic conditions. For example, the synthesis of ethyl 2-(5-cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate has been reported. nih.govnih.gov

Amidation: The formation of amides from carboxylic acids typically requires activation of the carboxylic acid, as direct reaction with an amine is often slow and inefficient. Common activating agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). For instance, 2-(benzofuran-2-yl)acetic acid has been reacted with 4-aminophenol (B1666318) in the presence of EDC to form the corresponding amide. researchgate.net This methodology could be applied to synthesize a variety of amides from this compound. The synthesis of 2-(5-Methyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide is another example of amide formation from a related acetic acid derivative. nih.gov

Reduction to Alcohols and Aldehydes

Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents such as lithium aluminum hydride (LiAlH4). While LiAlH4 is highly effective, it is also very reactive and sensitive to moisture. Other metal hydrides can also be employed for this transformation. The reduction of an ester derivative, followed by hydrolysis, is an alternative two-step route to the alcohol. For example, the reduction of an ester with lithium aluminum hydride has been used in the synthesis of a benzofuran derivative.

Reduction to Aldehydes: The selective reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are themselves readily reduced to alcohols. Specialized reagents and reaction conditions are required to stop the reduction at the aldehyde stage. While no specific examples for this compound are available, methods for the partial reduction of carboxylic acids to aldehydes often involve the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by reduction with a less reactive hydride reagent.

Reactions Involving the Alpha-Carbon of the Acetic Acid Moiety

The alpha-carbon of the acetic acid side chain is activated by the adjacent carboxylic acid group, making it susceptible to a variety of chemical transformations. These reactions are fundamental in modifying the structure and potential biological activity of the molecule.

One of the most common reactions at the alpha-carbon of carboxylic acids is halogenation, typically via the Hell-Volhard-Zelinsky reaction. mdpi.com This reaction involves the conversion of the carboxylic acid to an acyl halide intermediate, which then undergoes alpha-halogenation. Subsequent hydrolysis regenerates the carboxylic acid, now halogenated at the alpha-position. For this compound, this would yield 2-halo-2-(5-cyclohexylfuran-2-yl)acetic acid derivatives.

The alpha-carbon can also be functionalized through the formation of an enolate or a similar nucleophilic species. Treatment with a strong base, such as lithium diisopropylamide (LDA), can deprotonate the alpha-carbon, allowing for subsequent alkylation, acylation, or aldol-type condensation reactions. These reactions would introduce new carbon-carbon bonds at the alpha-position, leading to a diverse range of derivatives.

The following table summarizes expected reactions at the alpha-carbon based on general knowledge of carboxylic acid chemistry.

Reaction Type Reagents Expected Product
Halogenation (Hell-Volhard-Zelinsky)PBr₃/Br₂, then H₂O2-Bromo-2-(5-cyclohexylfuran-2-yl)acetic acid
Alkylation1. LDA 2. R-X2-Alkyl-2-(5-cyclohexylfuran-2-yl)acetic acid
Acylation1. LDA 2. RCOCl2-Acyl-2-(5-cyclohexylfuran-2-yl)acetic acid
Aldol Condensation1. LDA 2. RCHO2-(1-Hydroxy-2-alkylethyl)-2-(5-cyclohexylfuran-2-yl)acetic acid

Cyclohexyl Group Modifications and Stereochemical Control

The cyclohexyl group, being a saturated carbocycle, is generally less reactive than the furan ring or the acetic acid moiety. However, modifications are possible, primarily through free-radical reactions. For instance, allylic bromination using N-bromosuccinimide (NBS) could introduce a bromine atom at the position adjacent to the furan ring, provided that the reaction conditions are carefully controlled to avoid reactions with the furan ring.

Stereochemical control during the synthesis or modification of the cyclohexyl group is a critical aspect, particularly if the molecule is intended for biological applications where specific stereoisomers may exhibit different activities. In the absence of specific studies on this molecule, general strategies for stereoselective synthesis of substituted cyclohexanes could be applied. These include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reactions. For instance, if the cyclohexyl ring were to be introduced via a Diels-Alder reaction in a synthetic route, the use of a chiral dienophile or a chiral catalyst could control the stereochemistry of the resulting cyclohexene (B86901) precursor.

Catalyst Development for Specific Transformations

The development of catalysts for specific transformations of furan derivatives is an active area of research, driven by the interest in utilizing biomass-derived platform chemicals. frontiersin.org For this compound, catalysts could be employed to enhance the selectivity and efficiency of various reactions.

For reactions involving the furan ring, such as hydrogenation or oxidation, transition metal catalysts are commonly used. For instance, selective hydrogenation of the furan ring to a tetrahydrofuran ring could be achieved using catalysts like palladium on carbon (Pd/C) or rhodium on alumina (B75360) (Rh/Al₂O₃) under controlled conditions to avoid reduction of the carboxylic acid.

In the context of cross-coupling reactions to modify the furan ring, palladium-based catalysts are often employed. For example, if a halogen atom were present on the furan ring, Suzuki, Stille, or Heck coupling reactions could be used to introduce new substituents.

The following table provides examples of catalysts used for transformations of furan derivatives that could be applicable to this compound.

Transformation Catalyst Type Example Catalyst Potential Application
Furan Ring HydrogenationNoble MetalPd/C, Rh/Al₂O₃Synthesis of tetrahydrofuran analogs
Furan Ring OxidationTransition MetalRuO₂/NaIO₄Ring opening to form dicarboxylic acids
Cross-Coupling (on halogenated furan)Palladium-basedPd(PPh₃)₄Introduction of new substituents on the furan ring
Acylation of Furan RingSolid AcidZeolitesIntroduction of an acyl group on the furan ring nih.gov

Synthesis of Analogs and Prodrugs for Research Purposes

The synthesis of analogs and prodrugs is a common strategy in medicinal chemistry to explore structure-activity relationships and improve the pharmacokinetic properties of a lead compound. For this compound, a variety of analogs could be synthesized for research purposes.

Analogs can be created by modifying each part of the molecule. For instance, the cyclohexyl group could be replaced with other alkyl or aryl groups to investigate the effect of lipophilicity and steric bulk. The furan ring could be substituted with other heterocyclic systems like thiophene (B33073) or pyrrole. nih.gov The acetic acid side chain could be elongated, shortened, or replaced with other acidic functional groups like a tetrazole.

Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body. For a carboxylic acid-containing compound like this compound, a common prodrug strategy is the formation of esters. These esters can mask the polar carboxylic acid group, potentially improving oral absorption, and are later hydrolyzed by esterases in the body to release the active carboxylic acid.

The following table outlines potential strategies for the synthesis of analogs and prodrugs.

Modification Type Strategy Example of Resulting Compound
Cyclohexyl Group AnalogUse of different starting materials in the synthesis2-(5-Phenylfuran-2-yl)acetic acid
Furan Ring AnalogSynthesis from a different heterocyclic precursor2-(5-Cyclohexylthiophen-2-yl)acetic acid
Acetic Acid Chain AnalogHomologation or use of alternative reagents3-(5-Cyclohexylfuran-2-yl)propanoic acid
Prodrug SynthesisEsterification of the carboxylic acidMethyl 2-(5-cyclohexylfuran-2-yl)acetate

Exploration of Structure Function Relationships and Potential Research Applications

Design and Synthesis of Library Analogs based on Structural Modifications

The systematic exploration of the structure-activity relationships (SAR) of 2-(5-Cyclohexylfuran-2-YL)acetic acid hinges on the design and synthesis of a library of chemical analogs. nih.govresearchgate.net This process allows researchers to probe the functional significance of each part of the molecule. A focused library would involve modifications at three key positions: the cyclohexyl ring, the furan (B31954) core, and the acetic acid side chain.

Cyclohexyl Ring Modifications: The lipophilic cyclohexyl group can be replaced with other cyclic or acyclic aliphatic groups of varying sizes and polarities. For instance, cyclopentyl, cycloheptyl, or linear alkyl chains could be introduced to assess the impact of steric bulk and lipophilicity on biological activity. Furthermore, introducing substituents on the cyclohexyl ring, such as hydroxyl or keto groups, could provide insights into potential hydrogen bonding interactions.

Furan Core Modifications: The furan ring itself can be substituted with various functional groups at the available positions (3 and 4). Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule. Additionally, the furan oxygen can be replaced with sulfur to create a thiophene (B33073) analog, which can reveal the importance of the heteroatom in molecular interactions. nih.gov

Acetic Acid Side Chain Modifications: The carboxylic acid group is a critical feature, likely involved in key binding interactions. This group can be esterified or converted to an amide to study the necessity of the acidic proton. The length of the alkyl chain connecting the carboxylic acid to the furan ring can also be varied to explore the optimal distance for interaction with a biological target.

A general synthetic approach to such a library could start from a suitable furan precursor. For example, 2-furoic acid can be a versatile starting material. ontosight.airesearchgate.net The synthesis of various 5-substituted-furan-2-carboxylic acids can be achieved through different organic reactions. nih.gov The subsequent elaboration of the acetic acid side chain can be accomplished using standard homologation techniques. researchgate.netmdpi.commdpi.com

To illustrate potential synthetic strategies, one could envision a multi-step synthesis beginning with the Friedel-Crafts acylation of furan with cyclohexanecarbonyl chloride to yield 5-cyclohexyl-2-furyl ketone. Subsequent steps could involve a Wittig reaction to introduce the two-carbon side chain, followed by hydrolysis to the desired carboxylic acid. The synthesis of analogs would then involve using different acyl chlorides or different phosphoranes in these steps.

In Vitro Experimental Methodologies for Investigating Molecular Interactions

Understanding how this compound and its analogs interact with biological macromolecules is fundamental to elucidating their function. A suite of in vitro experimental methodologies can be employed for this purpose. mdpi.com

Ligand-Target Binding Assays (e.g., protein binding studies)

Ligand-target binding assays are essential to identify and characterize the molecular targets of this compound. These assays can quantify the affinity and specificity of the binding interaction.

Fluorescence Polarization (FP): This technique is well-suited for studying the binding of a small, fluorescently labeled ligand to a larger protein. mdpi.com If a fluorescent analog of this compound can be synthesized, its binding to a potential protein target can be monitored by the change in the polarization of the emitted light upon binding.

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. In a typical SPR experiment, a protein target is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation events are detected as changes in the refractive index at the sensor surface, providing kinetic and affinity data.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Table 1: Comparison of Ligand-Target Binding Assays

Technique Principle Information Obtained Labeling Requirement
Fluorescence Polarization (FP) Change in polarized light emission upon binding Binding affinity (Kd) Fluorescent label on ligand
Surface Plasmon Resonance (SPR) Change in refractive index upon binding Binding kinetics (kon, koff), affinity (Kd) No label required (target immobilized)

Enzyme Inhibition/Activation Studies (mechanistic focus)

If the target of this compound is an enzyme, studies to determine the nature and mechanism of its inhibitory or activating effects are crucial. Furan derivatives have been investigated as inhibitors of various enzymes. bohrium.comnih.govtandfonline.com

Enzyme Kinetic Assays: These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. By varying the concentrations of both the substrate and the inhibitor, the type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined. researchgate.net The data is often analyzed using graphical methods like Lineweaver-Burk or Michaelis-Menten plots to determine the inhibition constant (Ki). researchgate.net

Mechanism-Based Inhibition Studies: Some compounds can act as mechanism-based inhibitors, where the enzyme converts the inhibitor into a reactive species that then irreversibly inactivates the enzyme. To investigate this, pre-incubation studies are performed where the enzyme is incubated with the inhibitor for various times before the addition of the substrate. A time-dependent loss of enzyme activity would be indicative of mechanism-based inhibition.

Cellular Uptake and Distribution Studies

Understanding how this compound enters cells and where it localizes is critical for interpreting its biological effects. As a lipophilic carboxylic acid, its cellular uptake is likely influenced by its ability to cross cell membranes. nih.gov

Passive Diffusion: The lipophilic nature of the cyclohexyl and furan moieties suggests that the compound may cross cell membranes via passive diffusion. The rate of uptake can be studied using cell-based assays where cells are incubated with the compound for various times, followed by cell lysis and quantification of the intracellular compound concentration using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Carrier-Mediated Transport: The carboxylic acid group might allow the compound to be a substrate for certain carrier proteins, such as monocarboxylate transporters. To investigate this, uptake studies can be performed in the presence of known inhibitors of these transporters. A reduction in uptake in the presence of an inhibitor would suggest carrier-mediated transport. The uptake mechanisms for liposomes, which can be used as delivery systems, include lipid exchange, fusion, and endocytosis. researchgate.net

Subcellular Fractionation: To determine the intracellular distribution of the compound, subcellular fractionation can be performed after cellular uptake. This involves separating the cell into its major organelles (e.g., nucleus, mitochondria, cytoplasm) through differential centrifugation. The concentration of the compound in each fraction can then be quantified to reveal its primary site of accumulation. The uptake of nanoparticles by cells is significantly higher than that of larger particles. nih.gov

Advanced Imaging Techniques for Molecular Interaction Visualization

Visualizing the interaction of this compound with its target in a cellular context can provide invaluable spatial and temporal information. nih.gov

Förster Resonance Energy Transfer (FRET): FRET is a powerful technique to study protein-protein interactions and can be adapted to visualize ligand-protein interactions. nih.gov If the target protein can be genetically fused to a fluorescent protein (e.g., GFP), and a fluorescently labeled analog of this compound is available, FRET can occur if the ligand binds to the protein and the two fluorophores are in close proximity (typically <10 nm). The FRET signal can be detected and quantified using fluorescence microscopy. youtube.com

Super-Resolution Microscopy: Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) can overcome the diffraction limit of light, allowing for the visualization of molecular interactions at the nanoscale. These techniques could be used to precisely localize fluorescently labeled this compound within cellular compartments or in complex with its target protein.

Single-Molecule Tracking (SMT): SMT allows for the observation of the movement of individual fluorescently labeled molecules in real-time. youtube.com By tracking the diffusion of a fluorescent analog of this compound in living cells, one can infer its binding to cellular structures. A change from free diffusion to confined or immobile behavior can indicate binding to a larger, less mobile target.

Formulation Studies for Research Delivery Systems

For in vitro and in vivo research, the effective delivery of a lipophilic compound like this compound is crucial. nih.govnih.govsymmetric.eventsbohrium.com Formulation studies aim to develop delivery systems that improve solubility, stability, and bioavailability.

Lipid-Based Formulations: Given the lipophilic nature of the compound, lipid-based formulations are a promising approach. pharmaspecialists.com These can range from simple solutions in oils to more complex systems like self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the aqueous environment of the gut, enhancing absorption.

Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can offer several advantages, including improved solubility, protection from degradation, and the potential for targeted delivery. pharmtech.comjddhs.commdpi.com

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles that provide sustained release of the encapsulated compound. nih.gov

Solid Lipid Nanoparticles (SLNs): SLNs are made from solid lipids and offer good biocompatibility and high drug-loading capacity for lipophilic molecules.

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. For a lipophilic molecule like this compound, it would primarily partition into the lipid bilayer.

Table 2: Nanoparticle-Based Delivery Systems for Lipophilic Compounds

Nanoparticle Type Composition Advantages for Lipophilic Compounds
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA) Sustained release, protection from degradation
Solid Lipid Nanoparticles (SLNs) Solid lipids High drug loading, good biocompatibility

Biomolecular Interaction Analysis (e.g., surface plasmon resonance, isothermal titration calorimetry)

The investigation of how "this compound" and its analogs interact with biological macromolecules is crucial for understanding their mechanism of action and potential as therapeutic agents. Techniques such as Isothermal Titration Calorimetry (ITC) provide detailed insights into the thermodynamics of these binding events.

Isothermal Titration Calorimetry (ITC) Studies

Isothermal Titration Calorimetry is a powerful biophysical technique that directly measures the heat changes that occur when two molecules interact. This allows for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). Such data are vital for elucidating the driving forces behind the binding event.

In a study investigating novel sulfonamide inhibitors of the E. coli GlmU acetyltransferase, a key enzyme in bacterial cell wall synthesis, a soluble and equipotent analog of the parent compound series was utilized for ITC analysis. This analog, referred to as compound 2 , was assessed for its binding to the free form of the E. coli GlmU enzyme. researchgate.net

The ITC experiment revealed a direct binding interaction between compound 2 and GlmU. The data from this analysis provided a precise measurement of the binding affinity.

The isothermal titration calorimetry experiment yielded a dissociation constant (Kd) of 1.9 µM for the binding of compound 2 to E. coli GlmU. researchgate.net The Kd value indicates a strong interaction between the inhibitor and the enzyme. This quantitative measurement of binding affinity is a critical piece of information for structure-activity relationship (SAR) studies and for the optimization of lead compounds in drug discovery.

The detailed thermodynamic parameters obtained from such an experiment help to build a complete picture of the molecular recognition process. While the primary study highlighted the Kd value, a full ITC analysis would also provide the enthalpic and entropic contributions to the binding free energy, clarifying whether the interaction is driven by favorable bond formations or by solvent reorganization effects.

The table below summarizes the key finding from the biomolecular interaction analysis of the analog with its target enzyme.

Interactive Data Table: Binding Affinity of Compound 2 to E. coli GlmU

CompoundTarget ProteinTechniqueDissociation Constant (Kd)
Compound 2 (analog)E. coli GlmUIsothermal Titration Calorimetry (ITC)1.9 µM researchgate.net

This analysis validates that the chemical scaffold, represented by compound 2 , effectively binds to the target enzyme GlmU, providing a quantitative basis for its inhibitory activity.

Environmental and Green Chemistry Perspectives

Environmental Fate and Degradation Pathways

Furan (B31954) derivatives are known to be widespread in the environment and can be metabolized by microorganisms. nih.gov For instance, the microbial degradation of furfural (B47365), a simple furan derivative, is known to proceed via oxidation to 2-furoic acid. researchgate.netnih.gov This suggests a plausible pathway for the degradation of the furan moiety in 2-(5-cyclohexylfuran-2-yl)acetic acid. Microorganisms such as Pseudomonas putida have been shown to utilize 2-furoic acid as their sole source of carbon and energy, degrading it aerobically. wikipedia.org

Table 1: Predicted Environmental Fate and Degradation Mechanisms for this compound

Environmental CompartmentPredicted Degradation PathwayKey Factors Influencing Degradation
SoilMicrobial degradationPresence of aerobic microorganisms, soil moisture, temperature, pH
WaterBiodegradation, potential for photolysisMicrobial populations, sunlight exposure, water chemistry
AirUnlikely to be a major compartment due to low volatility-

Metabolite Identification and Transformation Products

Understanding the metabolites and transformation products of a chemical is crucial for a complete environmental and toxicological assessment. In the absence of direct studies on this compound, insights can be gained from the metabolism of other furan-containing compounds.

The metabolism of furans in biological systems is often initiated by cytochrome P-450-mediated oxidation of the furan ring. nih.govnih.gov This can lead to the formation of highly reactive electrophilic intermediates, such as epoxides or cis-enediones. nih.govnih.gov These reactive metabolites can then bind to cellular macromolecules. nih.gov

A primary detoxification pathway for such reactive intermediates is conjugation with glutathione (B108866) (GSH), a key cellular antioxidant. nih.gov This process, which can occur non-enzymatically, leads to the formation of more water-soluble and less reactive conjugates that can be more easily excreted. nih.gov Therefore, it is plausible that a major metabolite of this compound in biological systems could be a glutathione conjugate of an oxidized furan ring intermediate.

Further degradation of the side chains is also possible. The cyclohexyl group may undergo hydroxylation, while the acetic acid side chain could be subject to further oxidation or other metabolic transformations. The identification of these potential metabolites is essential for a comprehensive understanding of the compound's biological activity and environmental impact.

Table 2: Plausible Metabolites of this compound Based on Analogous Compounds

Initial TransformationReactive IntermediatePotential Metabolite
Furan ring oxidationEpoxide or cis-enedioneGlutathione conjugate
Cyclohexyl ring hydroxylation-Hydroxylated cyclohexyl derivative
Side-chain modification-Further oxidized acetic acid moiety

Sustainable Synthesis and Waste Minimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of furan derivatives from renewable biomass is a cornerstone of this approach. rsc.orgfrontiersin.org Furans can serve as vital intermediates for converting biomass into fine chemicals and fuels. rsc.org

A sustainable synthesis of this compound would ideally start from bio-based feedstocks. The furan ring, for example, can be derived from the dehydration of carbohydrates found in lignocellulosic biomass. biofuranchem.com The acetic acid moiety can also be produced through fermentation processes.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Renewable Feedstocks: Utilizing biomass-derived starting materials instead of petroleum-based chemicals.

Catalysis: Employing efficient and recyclable catalysts to minimize waste and energy consumption. This can include biocatalysts or heterogeneous catalysts. wikipedia.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. frontiersin.org

Waste Minimization: Developing processes that generate minimal waste and where any by-products can be recycled or are environmentally benign.

While a specific green synthesis for this compound has not been detailed in the literature, the general methodologies for the sustainable production of furan derivatives provide a clear roadmap for its potential eco-friendly synthesis. rsc.orgfrontiersin.org

Life Cycle Assessment of Production Processes

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. bath.ac.ukrsc.org No specific LCA has been conducted for this compound. However, LCAs of related bio-based platform chemicals, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), offer valuable insights into the potential environmental hotspots of its production. monash.edunih.gov

Studies on the production of HMF and 2,5-furandicarboxylic acid (FDCA) from renewable feedstocks suggest that while these bio-based products may offer a lower carbon footprint compared to their fossil-based counterparts, they can sometimes lead to increased environmental impacts in other categories. bath.ac.ukrsc.org

Key considerations for a future LCA of this compound production would include:

Feedstock Production: The environmental impacts associated with the cultivation and harvesting of the biomass feedstock.

Energy Consumption: The energy intensity of the conversion and purification processes.

Solvent and Catalyst Use: The environmental impact of the solvents and catalysts employed in the synthesis.

Waste Treatment: The management and disposal of any waste streams generated during production.

Future Directions and Interdisciplinary Research Opportunities

Integration with Advanced Materials Science Research

The furan (B31954) ring is a versatile building block in polymer chemistry. Furan-based polymers are gaining attention as sustainable alternatives to their petroleum-derived counterparts, with applications in resins, adhesives, and advanced composites. slideshare.netwiley-vch.de The incorporation of 2-(5-Cyclohexylfuran-2-YL)acetic acid into polymer structures could lead to materials with novel properties. The bulky and hydrophobic cyclohexyl group could enhance thermal stability and reduce water absorption in polyesters or polyamides derived from this monomer. Furthermore, furan moieties can participate in reversible Diels-Alder reactions, opening the door to self-healing polymers and recyclable thermosets. wiley-vch.dewiley.com The carboxylic acid group provides a reactive handle for polymerization, making it a suitable monomer for step-growth polymerization. wiley-vch.de Research in this area would involve the synthesis of polymers from this compound and characterization of their mechanical, thermal, and chemical properties.

Potential Polymer Type Monomer Functionality Anticipated Properties Potential Applications
PolyesterCarboxylic acidIncreased hydrophobicity, enhanced thermal stabilityBiodegradable plastics, coatings
PolyamideCarboxylic acidImproved mechanical strength, lower moisture uptakeEngineering plastics, fibers
Reversible ThermosetsFuran ring (Diels-Alder)Self-healing capabilities, recyclabilitySmart materials, advanced adhesives

Applications in Chemical Biology Tool Development

Furan derivatives have been identified as promising scaffolds in medicinal chemistry and chemical biology, exhibiting a wide range of biological activities. ijabbr.comresearchgate.netresearchgate.net The development of molecular probes is crucial for understanding biological processes, and furan-containing molecules are being explored for this purpose. nih.govnih.gov this compound could serve as a core structure for the development of novel chemical biology tools. The acetic acid side chain can be readily functionalized with reporter groups such as fluorophores or biotin tags, allowing for the tracking and identification of its interactions with biological targets. The lipophilic cyclohexyl group may facilitate membrane permeability, enabling the study of intracellular processes. The furan ring itself can act as a reactive diene in Diels-Alder reactions, providing a mechanism for covalent labeling of target proteins or other biomolecules in a strategy known as reactivity-based probing. nih.gov

Probe Component Function Potential Application
This compoundCore scaffoldTargeting specific biological molecules or pathways
Fluorophore/Biotin tagReporter groupVisualization and pull-down experiments
Furan moietyReactive handle (Diels-Alder)Covalent labeling of target biomolecules

Advancements in Automated Synthesis and High-Throughput Screening for Derivatives

The discovery of new bioactive molecules often relies on the synthesis and screening of large compound libraries. ewadirect.combmglabtech.com Automated synthesis platforms, coupled with high-throughput screening (HTS), have revolutionized this process. bmglabtech.com The modular nature of this compound makes it an ideal candidate for the creation of diverse chemical libraries. The furan core can be synthesized through various established methods, and the cyclohexyl and acetic acid moieties can be introduced using a range of synthetic transformations. organic-chemistry.orgpharmaguideline.commdpi.com Automated synthesis could be employed to generate a library of derivatives by varying the substituents on the cyclohexyl ring or by converting the carboxylic acid to a range of amides, esters, and other functional groups. This library could then be subjected to HTS to identify compounds with desired biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. nih.govmdpi.comnih.gov

Emerging Computational Methodologies for Prediction and Design

Computational chemistry offers powerful tools for predicting the properties and biological activities of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be applied to this compound and its derivatives. jmaterenvironsci.comsioc-journal.cndigitaloceanspaces.comaimspress.combohrium.com By calculating various molecular descriptors for a series of furan derivatives, QSAR models can be developed to correlate these properties with observed biological activities. jmaterenvironsci.comaimspress.com These models can then be used to predict the activity of new, unsynthesized derivatives of this compound, prioritizing the synthesis of the most promising candidates. Molecular docking studies could be used to predict how these molecules might bind to specific protein targets, providing insights into their potential mechanisms of action. researchgate.netmdpi.com

Computational Method Application to this compound Predicted Outcome
QSARCorrelate structural features of derivatives with biological activityIdentify key structural motifs for desired activity
Molecular DockingPredict binding modes to specific protein targetsElucidate potential mechanisms of action
Density Functional Theory (DFT)Calculate electronic properties and reactivityUnderstand chemical behavior and reaction mechanisms

Potential as a Synthetic Intermediate for Complex Molecules

The furan ring is a versatile synthetic intermediate that can be transformed into a variety of other functional groups and ring systems. acs.org This reactivity makes this compound a potentially valuable building block for the synthesis of more complex molecules, including natural products and pharmaceuticals. The furan ring can undergo a range of transformations, including Diels-Alder reactions to form oxabicyclic systems, ring-opening reactions to yield 1,4-dicarbonyl compounds, and various electrophilic substitution reactions. acs.org The presence of the cyclohexyl and acetic acid groups provides additional points for chemical modification, allowing for the construction of intricate molecular architectures. For example, the furan ring could serve as a latent 1,4-dicarbonyl functionality, which could be unmasked at a later stage of a synthesis to construct a new carbocyclic or heterocyclic ring.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.